![molecular formula C17H9N3O5 B2936121 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 142818-80-2](/img/structure/B2936121.png)
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
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Overview
Description
The compound “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” is a complex organic molecule that contains several functional groups and structural entities. It includes a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds . The compound also contains a 1,3,4-oxadiazole ring, which is known to exhibit a broad spectrum of biological activity .
Molecular Structure Analysis
The molecular structure of “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a chroman-4-one framework and a 1,3,4-oxadiazole ring, both of which are significant structural entities . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” are likely to be diverse due to the presence of multiple reactive sites in the molecule. For instance, the oxadiazole ring and the chroman-4-one framework could potentially undergo various substitution, addition, or ring-opening reactions . The specific reactions would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” would depend on its molecular structure. For instance, the presence of the nitrophenyl group could potentially make the compound highly reactive and susceptible to reduction reactions. The compound’s solubility, melting point, boiling point, and other physical properties would need to be determined experimentally .Scientific Research Applications
Antioxidant Activity
Chromen-2-one derivatives have been found to exhibit moderate antiradical activity, particularly towards the superoxide radical anion (O2•–) generated in enzymatic reactions .
Anti-Diabetic Activity
Some chromen-2-one derivatives have been designed as DPP-IV inhibitors, which are a promising pathway to treat Type 2 diabetes .
Anticancer Activity
These compounds can act on apoptotic proteins and regulate ROS (Reactive Oxygen Species), which are involved in cancer progression. They also inhibit enzymes such as aromatase and estrogen sulfatase, both involved in breast cancer progression .
Biological Potential
Indole derivatives, which share a similar core structure with chromen-2-one derivatives, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthetic Chemistry
Chromenone and its derivatives act as major building blocks in a large class of medicinal compounds due to their broad variety of remarkable biological and pharmaceutical activities .
Safety and Hazards
The safety and hazards associated with “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” would depend on its specific physical and chemical properties. For instance, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound is toxic or bioactive, it could pose health risks upon exposure .
Mechanism of Action
Target of Action
They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities . These activities suggest that these compounds may interact with a variety of cellular targets, leading to diverse biological effects.
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of biochemical pathways related to their biological activities .
Result of Action
Based on the reported biological activities of similar compounds, it can be speculated that it may have a wide range of effects depending on the specific cellular targets it interacts with .
properties
IUPAC Name |
3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZIGFPJWRJGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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